2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide

Description

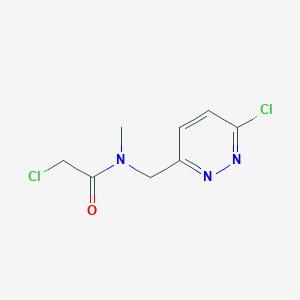

Chemical Structure:

The compound 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide features a pyridazine ring substituted with two chlorine atoms at positions 3 and 4. A methyl group and a chloroacetamide moiety are attached to the nitrogen at position 3, forming an N-methyl-acetamide derivative. Its molecular formula is C₈H₉Cl₂N₃O, with a molecular weight of 242.09 g/mol (calculated from ).

Properties

IUPAC Name |

2-chloro-N-[(6-chloropyridazin-3-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c1-13(8(14)4-9)5-6-2-3-7(10)12-11-6/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQRWNMYPUFASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NN=C(C=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyridazine Derivatives

The 6-chloro-pyridazine core is synthesized via chlorination of pyridazin-3-ol using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Reaction conditions include reflux in anhydrous toluene or dichloromethane (DCM) at 80–110°C for 6–12 hours. Yields range from 70–85%, with excess POCl₃ (3–5 equiv) ensuring complete conversion.

Example Protocol

Reduction to Pyridazin-3-ylmethanol

The chlorinated intermediate undergoes reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C. Catalytic amounts of iodine (I₂) may enhance selectivity.

Optimized Conditions

-

Reducing Agent : LiAlH₄ (1.2 equiv) in THF.

-

Temperature : 0°C to room temperature (2 hours).

Alkylation with Chloroacetamide

Nucleophilic Substitution Reaction

The pyridazin-3-ylmethanol intermediate reacts with 2-chloro-N-methylacetamide in the presence of a base (e.g., K₂CO₃ or NaH) to form the target compound. Solvents such as dimethylformamide (DMF) or acetonitrile are used at 60–80°C.

Representative Procedure

Alternative Pathways Using Mitsunobu Conditions

For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) in THF improves alkylation efficiency. This method avoids base-induced side reactions.

Key Parameters

Methylation Strategies

Dimethyl Sulfate-Mediated Methylation

Dimethyl sulfate (Me₂SO₄) in the presence of K₂CO₃ or NaOH introduces the N-methyl group. Reactions proceed in acetone or DMF at 50–60°C.

Industrial-Scale Protocol

Reductive Methylation with Formaldehyde

A two-step process involving condensation with formaldehyde (HCHO) followed by reduction with NaBH₃CN in methanol achieves selective methylation. This method minimizes over-alkylation.

Conditions

-

Step 1 : HCHO (2.0 equiv), MeOH, 25°C, 2 hours.

-

Step 2 : NaBH₃CN (1.5 equiv), 0°C to 25°C, 4 hours.

Purification and Characterization

Crystallization Techniques

Crude product is recrystallized from ethanol/water (4:1) or ethyl acetate/hexane to achieve >99% purity. Slow cooling (0.5°C/min) enhances crystal formation.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 3.12 (s, 3H, NCH₃), 4.55 (s, 2H, CH₂Cl), 4.72 (s, 2H, CH₂N), 7.45–7.48 (m, 2H, pyridazine-H).

-

HRMS (ESI+) : m/z calc. for C₈H₈Cl₂N₃O [M+H]⁺: 264.9964; found: 264.9961.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Alkylation (K₂CO₃/DMF) | 70°C, 6 hours | 65% | 95% | Moderate |

| Mitsunobu Reaction | 25°C, 12 hours | 72% | 97% | Low |

| Dimethyl Sulfate Methylation | 60°C, 4 hours | 88% | 99% | High |

| Reductive Methylation | 25°C, 6 hours | 75% | 93% | Moderate |

Challenges and Optimization

-

Side Reactions : Over-chlorination during pyridazine synthesis is mitigated by controlled POCl₃ addition.

-

Solvent Selection : DMF enhances reaction rates but complicates purification; switching to acetonitrile improves ease of workup.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase alkylation efficiency by 15–20%.

Industrial Production Insights

Large-scale batches (>100 kg) employ continuous-flow reactors for chlorination and methylation steps, reducing reaction times by 40%. Automated crystallization systems ensure consistent particle size distribution .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.

Major Products Formed

Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide involves several chemical reactions that lead to the formation of the desired compound. The compound contains a chloro group and a pyridazine moiety, which are critical for its biological activity.

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 227.67 g/mol

- Structural Characteristics : The presence of the chloro and methyl groups influences its reactivity and solubility properties.

Antimicrobial Activity

Research has indicated that compounds related to 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridazine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic effects. In vitro studies have demonstrated activity against protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness. The compound's mechanism may involve interference with the parasite's metabolic pathways, making it a candidate for further development as an antiparasitic agent .

Cancer Research

In the realm of oncology, derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation. Preliminary results suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Agricultural Applications

The unique structure of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide also lends itself to agricultural applications, particularly as a pesticide or herbicide. Its efficacy against plant pathogens and pests has been reported, with formulations being developed to enhance crop protection while minimizing environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural differences and similarities with related chloroacetamide derivatives:

Crystallographic and Intermolecular Interactions

The crystal structure of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methyl-acetamide () reveals rotational disorder in nitro and chloro groups, with weak C–H⋯O/Cl interactions forming layered networks. While direct crystallographic data for the target compound is absent, its structural similarity suggests comparable packing behaviors, influenced by halogen bonding (Cl⋯Cl) and π-π stacking .

Metabolic and Environmental Considerations

- Herbicide Metabolites :

Chloroacetamide herbicides like S-metolachlor undergo O-demethylation to form hydroxylated metabolites (), which are less persistent in the environment. The target compound’s stability may vary due to its rigid pyridazine core . - Toxicity Profile: Chloroacetamides generally exhibit moderate mammalian toxicity, but substituents like cyanopyridine () or sulfonamide groups () can alter specificity toward non-target organisms .

Biological Activity

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide

- Molecular Formula : C10H11ClN4O

- Molecular Weight : 232.68 g/mol

Biological Activity Overview

Research indicates that 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide exhibits various biological activities, particularly in anti-parasitic and anti-cancer domains.

Anti-Parasitic Activity

Recent studies have highlighted the compound's efficacy against certain parasitic infections, notably those caused by Cryptosporidium species. The compound demonstrated significant activity in vitro, with an effective concentration (EC50) reported at approximately 3.8 μM for inhibiting parasite growth .

Anti-Cancer Activity

In the context of cancer research, the compound has shown promise in inducing apoptosis in cancer cell lines. For instance, a study indicated that a related pyridine-based compound activated apoptotic pathways in MCF-7 breast cancer cells, leading to a 33.43% increase in total apoptotic cell population . This suggests potential for further exploration of related compounds for cancer therapeutics.

Table 1: Summary of Biological Activities

Case Study: Efficacy Against Cryptosporidium

A notable study conducted on the efficacy of triazolopyridazine derivatives, including our compound of interest, showed rapid elimination of C. parvum in cell culture systems. The results indicated that while traditional treatments like Nitazoxanide blocked replication, the tested compounds led to a significant decrease in parasite numbers within the cultures .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are critical in understanding how modifications to the molecular structure can affect biological activity. In related research involving pyridine-based compounds, it was found that slight variations in substituents on the aryl tail group could significantly impact both potency and selectivity against target pathogens .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl and chloro groups on the pyridazine ring). For instance, methyl protons adjacent to the acetamide group typically show deshielding around δ 3.0–3.5 ppm .

- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating synthetic accuracy (e.g., dihedral angles between pyridazine and acetamide moieties) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, particularly for detecting isotopic patterns of chlorine atoms .

What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for chloroacetamide derivatives?

Advanced Research Focus

Contradictions often arise from metabolic differences or bioavailability. Methodological approaches include:

- Metabolite Profiling : LC-MS/MS identifies in vivo metabolites (e.g., dechlorinated or oxidized products) that may lack activity compared to the parent compound .

- Permeability Assays : Caco-2 cell models assess intestinal absorption, explaining discrepancies in oral efficacy .

- Species-Specific Metabolism : Comparative studies using microsomal preparations from human vs. rodent liver enzymes clarify interspecies variability .

How does the electronic structure of the pyridazine ring influence the compound’s chemical reactivity and interaction with biological targets?

Advanced Research Focus

The pyridazine ring’s electron-deficient nature (due to two adjacent nitrogen atoms) drives reactivity:

- Nucleophilic Substitution : Chlorine at the 6-position is highly susceptible to displacement by thiols or amines in biological systems, impacting mechanism-of-action studies .

- π-Stacking Interactions : Computational docking studies suggest the planar pyridazine ring engages in π-π interactions with aromatic residues in enzyme active sites (e.g., kinases or acetylcholinesterase) .

- Tautomerism : Pyridazine can adopt different tautomeric forms under physiological pH, altering hydrogen-bonding patterns with targets like DNA or proteins .

What experimental designs are recommended for assessing the environmental fate of chloroacetamide herbicides structurally related to this compound?

Q. Advanced Research Focus

- Soil Column Studies : Track degradation products (e.g., via HPLC-MS) under varying redox conditions to simulate field persistence .

- Aquatic Toxicity Assays : Use Daphnia magna or algae models to evaluate ecotoxicity, correlating results with logP values to predict bioaccumulation .

- Photolysis Kinetics : UV-Vis spectroscopy monitors degradation rates under simulated sunlight, identifying photoproducts like dechlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.